molecular formula C11H24N6O5S B8455544 GAL-021 (sulfate) CAS No. 1380342-00-6

GAL-021 (sulfate)

Cat. No. B8455544
M. Wt: 352.41 g/mol
InChI Key: FMJQTHGXXTYHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAL-021 (sulfate) is a useful research compound. Its molecular formula is C11H24N6O5S and its molecular weight is 352.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality GAL-021 (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GAL-021 (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1380342-00-6

Product Name

GAL-021 (sulfate)

Molecular Formula

C11H24N6O5S

Molecular Weight

352.41 g/mol

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid

InChI

InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4)

InChI Key

FMJQTHGXXTYHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated (95%) H2SO4 (0.72 mL, 12.74 mmol) was added in a dropwise manner to a solution of N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine (XXXV, 3.24 g, 12.74 mmol) in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred for 0.5 h at room temperature, volatiles were removed under reduced pressure. The residue was co-evaporated with dry toluene (3×25 mL). The resulting white residue was crystallized from ethanol/ethyl ether to yield N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine, hydrogen sulfate (XXXVI, 3.86 g, 86% yield) as a white solid. 1H NMR (400 MHz, DMSO): δ (ppm) 12.0-11.2 (1H, br s), 8.7-8.3 (0.7H, br s), 8.10 (0.3H, br s), 7.8-7.3 (1H, m), 3.78 (3H, s), 3.40-3.20 (7H, m), 1.61-1.45 (4H, m), 0.93-0.84 (6H, m). ESI-MS (m/z) 255 [M+H]+; melting point: 134-135° C.
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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